![molecular formula C5H8ClN3O B1629526 3-Methylcytosine hydrochloride CAS No. 90009-77-1](/img/structure/B1629526.png)
3-Methylcytosine hydrochloride
Overview
Description
3-Methylcytosine hydrochloride (3-MCH) is a derivative of the naturally occurring nucleoside cytosine, which is a major component of DNA. It is a key compound used in a variety of laboratory experiments, and its properties have been studied extensively. 3-MCH is synthesized from cytosine and is commonly used as a reagent in a variety of biochemical and physiological experiments.
Scientific Research Applications
Epigenetic Regulation
3-Methylcytosine hydrochloride plays a role in the epigenetic regulation of gene expression. Newly developed detection techniques allow for the identification of m3C sites with single-nucleotide resolution, providing new insights into their roles in gene regulation .
DNA Repair Mechanisms
This compound is involved in DNA repair mechanisms where it is repaired by AlkB homologues. If these proteins are not functional, or the number of lesions exceeds the cellular repair capacity, the damage persists and becomes a substrate for DNA polymerases .
RNA Modification and Disease
RNA modifying enzymes that target 3-methylcytidine are implicated in various human diseases, including cancer, neurological disorders, cardiovascular diseases, metabolic diseases, as well as developmental and genetic disorders .
Analytical Chemistry
In analytical chemistry, there’s a need for methods that enable the identification of methylcytosine and its derivatives at the single base resolution level due to their distinct roles in gene regulation .
RNA Processing and Export
Advances in understanding RNA cytosine-5 methylation have revealed mechanisms by which mRNA export adaptors bind to mature RNA, influencing mRNA processing and export .
Therapeutic Targets
The roles of RNA modifying enzymes that interact with 3-methylcytidine make them potential therapeutic targets for treating various diseases .
Mechanism of Action
Target of Action
The primary target of 3-Methylcytosine hydrochloride is the Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This enzyme plays a crucial role in the methylation of mRNA, which is a key process in the regulation of gene expression .
Mode of Action
3-Methylcytosine hydrochloride interacts with its target by serving as a substrate for the methyltransferase enzymes. These enzymes recognize specific sequence motifs within the anticodon loop of tRNA and other modified nucleotides at position 37 . The interaction results in the methylation of the 3 position of cytosine in RNA, leading to the formation of 3-methylcytosine .
Biochemical Pathways
The methylation of cytosine to form 3-methylcytosine is part of the broader biochemical pathway of RNA modification, also known as the 'epitranscriptome’ . This pathway significantly influences the biogenesis, stability, and function of cellular RNAs . The presence of 3-methylcytosine and other modifications in tRNA can influence tRNA structure and thereby affect translation .
Pharmacokinetics
It is known that the compound is a small molecule, which may influence its bioavailability and distribution within the body .
Result of Action
The methylation of cytosine to form 3-methylcytosine in RNA can have significant effects at the molecular and cellular levels. For instance, the lack of 3-methylcytosine modifications in tRNAs can impair cytoplasmic and mitochondrial translation, leading to functional consequences such as reduced stem cell pluripotency and impaired mitochondrial function .
Action Environment
The action of 3-Methylcytosine hydrochloride can be influenced by various environmental factors. For example, the efficiency of the methylation process can be affected by the presence of other modified nucleotides in the RNA molecule . Additionally, the activity of the methyltransferase enzymes can be influenced by the presence of protein cofactors .
properties
IUPAC Name |
6-amino-1-methylpyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-8-4(6)2-3-7-5(8)9;/h2-3H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUNLQCCVCHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610065 | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcytosine hydrochloride | |
CAS RN |
90009-77-1 | |
Record name | 3-Methylcytosine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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